Cas no 2730-67-8 (Methyl(2,2,2-trifluoroethyl)amine)

メチル(2,2,2-トリフルオロエチル)アミンは、フッ素置換基を有する有機アミン化合物です。分子式C3H6F3Nで表され、分子量113.08 g/molの低分子化合物です。その特徴的な構造により、高い極性と優れた溶解性を示します。特に、トリフルオロエチル基の導入により、従来のアミン化合物に比べてより強い電子求引性を有し、医薬品中間体や農薬合成における重要な構築ブロックとして活用されています。また、この化合物は反応性に優れ、各種求核置換反応や縮合反応に適しています。さらに、フッ素原子の存在により代謝安定性が向上しており、生体関連化合物の修飾にも有用です。

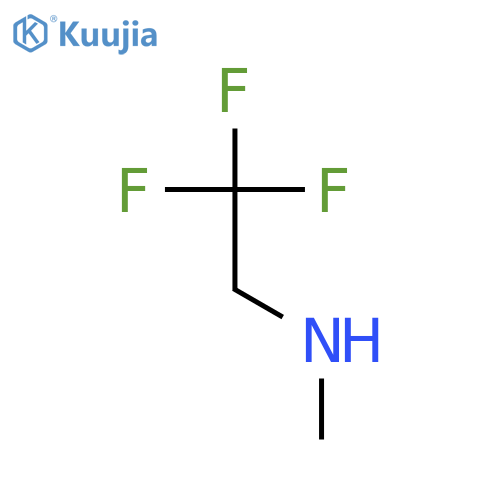

2730-67-8 structure

商品名:Methyl(2,2,2-trifluoroethyl)amine

Methyl(2,2,2-trifluoroethyl)amine 化学的及び物理的性質

名前と識別子

-

- cf3ch2nhch3

- 2,2,2-TRIFLUORO-N-METHYLETHANAMINE

- N-METHYL-2,2,2-TRIFLUOROETHYLAMINE

- 1,1,1-Trifluor-2-methylamino-aethan

- AC1LAU36

- AC1Q412Q

- Ambcb4027379

- CHEMBL2448853

- CTK6I5275

- Methyl-(2,2,2-trifluor-aethyl)-amin

- methyl-(2,2,2-trifluoro-ethyl)-amine

- N-methyl-N-(2,2,2-trifluoroethyl)amine

- CS-0197856

- STL221117

- SB36326

- 2,2,2-trifluoro-N-methylethylamine

- MFCD08445796

- (2,2,2-Trifluoroethyl)methylamine

- SCHEMBL115500

- D87860

- methyl(2,2,2-trifluoroethyl)amine

- DB-265497

- AKOS000151398

- EN300-37366

- DTXSID70334309

- N-methyl-2,2,2-trifluoroethanamine

- N-(2,2,2-trifluoroethyl)-N-methylamine

- SY104433

- 2,2,2-trifluoro-N-methylethanamine(SALTDATA: HCl)

- Ethanamine, 2,2,2-trifluoro-N-methyl-

- 2730-67-8

- XZYJNHZNHGUSNY-UHFFFAOYSA-N

- methyl 2,2,2-trifluoro ethylamine

- SCHEMBL7693058

- F8880-4061

- 2,2,2-trifluoro-N-methylethan-1-amine

- BS-12703

- Methyl(2,2,2-trifluoroethyl)amine

-

- MDL: MFCD08445796

- インチ: InChI=1S/C3H6F3N/c1-7-2-3(4,5)6/h7H,2H2,1H3

- InChIKey: XZYJNHZNHGUSNY-UHFFFAOYSA-N

- ほほえんだ: CNCC(F)(F)F

計算された属性

- せいみつぶんしりょう: 113.04528

- どういたいしつりょう: 113.04523368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 48.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- PSA: 12.03

Methyl(2,2,2-trifluoroethyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 044280-25g |

N-Methyl-2,2,2-trifluoroethylamine |

2730-67-8 | 98% | 25g |

$1660.00 | 2024-07-19 | |

| Enamine | EN300-37366-0.05g |

methyl(2,2,2-trifluoroethyl)amine |

2730-67-8 | 95.0% | 0.05g |

$43.0 | 2025-03-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0853-25g |

Methyl-(2,2,2-trifluoro-ethyl)-amine |

2730-67-8 | 97% | 25g |

¥17470.39 | 2025-01-22 | |

| Oakwood | 044280-250mg |

N-Methyl-2,2,2-trifluoroethylamine |

2730-67-8 | 98% | 250mg |

$51.00 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1131512-500mg |

Methyl-(2,2,2-trifluoro-ethyl)-amine |

2730-67-8 | 95% | 500mg |

$190 | 2024-07-28 | |

| Fluorochem | 044280-5g |

N-Methyl-2,2,2-trifluoroethylamine |

2730-67-8 | 98% | 5g |

£375.00 | 2022-03-01 | |

| TRC | M234850-250mg |

Methyl(2,2,2-trifluoroethyl)amine |

2730-67-8 | 250mg |

$92.00 | 2023-05-18 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0853-25g |

Methyl-(2,2,2-trifluoro-ethyl)-amine |

2730-67-8 | 97% | 25g |

16943.89CNY | 2021-05-08 | |

| TRC | M234850-500mg |

Methyl(2,2,2-trifluoroethyl)amine |

2730-67-8 | 500mg |

500.00 | 2021-08-03 | ||

| eNovation Chemicals LLC | Y1131512-1g |

Methyl-(2,2,2-trifluoro-ethyl)-amine |

2730-67-8 | 95% | 1g |

$185 | 2024-07-28 |

Methyl(2,2,2-trifluoroethyl)amine 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

2730-67-8 (Methyl(2,2,2-trifluoroethyl)amine) 関連製品

- 407-01-2(Bis(2,2,2-trifluoroethyl)amine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2230780-65-9(IL-17A antagonist 3)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2730-67-8)Methyl(2,2,2-trifluoroethyl)amine

清らかである:99%/99%/99%

はかる:1g/5g/25g

価格 ($):163.0/655.0/2189.0